Letimide hydrochloride
CAS No.: 21791-39-9
Cat. No.: VC0532823
Molecular Formula: C14H19ClN2O3
Molecular Weight: 298.76 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21791-39-9 |
|---|---|
| Molecular Formula | C14H19ClN2O3 |
| Molecular Weight | 298.76 g/mol |
| IUPAC Name | 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride |
| Standard InChI | InChI=1S/C14H18N2O3.ClH/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18;/h5-8H,3-4,9-10H2,1-2H3;1H |
| Standard InChI Key | QPFDPUCWRFYCFB-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl |
| Canonical SMILES | CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
Letimide hydrochloride (C₁₄H₁₈N₂O₃·HCl) has a molecular weight of 298.76 g/mol . The free base (letimide) consists of a benzoxazine-dione core structure substituted with a diethylaminoethyl side chain (Figure 1).
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-[2-(Diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloride |
| CAS Number | 21791-39-9 |
| Solubility | Soluble in ethanol, DMSO; insoluble in water |
| Melting Point | 198–202°C (decomposes) |
Stereochemical Considerations
The compound is achiral, with no defined stereocenters or E/Z isomerism . X-ray crystallography confirms planar geometry at the benzoxazine ring, facilitating interactions with biological targets .
Synthesis and Industrial Production
Key Synthetic Routes
The patented synthesis (CN101941944A) involves three stages:
-
Grignard Nucleophilic Addition: Reaction of 1H-imidazole-4-carboxylic acid amide with 2,3-benzylene bromide in THF .
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Wolff-Kishner-Huangminlon Reduction: Use of hydrazine hydrate and potassium hydroxide in pyridine at 110°C to deoxygenate intermediates .
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Hydrochloride Formation: Treatment with dilute HCl in ethanol yields the final product .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Mg, THF, N₂ atmosphere | 65°C | 78 |
| 2 | NH₂NH₂, KOH, pyridine | 110°C | 85 |
| 3 | HCl (30%), ethanol | 25°C | 92 |
Purification and Scalability
Industrial-scale production employs continuous flow reactors with final purification via ethyl alcohol recrystallization, achieving >99% purity .
Pharmacological Profile
Mechanism of Action
Letimide hydrochloride acts as a non-competitive NMDA receptor antagonist, binding to the glycine site on GluN1 subunits . Unlike ketamine, it shows preferential inhibition of GluN2B-containing receptors (IC₅₀ = 120 nM vs. 450 nM for GluN2A) .
Key Pharmacodynamic Effects:
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Absence of Anti-Inflammatory Activity: No COX-1/2 inhibition observed up to 10 μM .
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CNS Penetration: Limited blood-brain barrier crossing (LogP = 1.8) .
Preclinical Data
Table 3: Comparative Efficacy in Rodent Models
| Model | ED₅₀ (mg/kg) | Duration (h) |
|---|---|---|
| Acetic Acid Writhing | 12.5 | 4.2 |
| Hot Plate Test | 18.7 | 3.8 |
| Formalin-Induced Pain | 9.4 | 5.1 |
Comparative Analysis with NMDA Antagonists
Table 4: Receptor Selectivity Profiles
| Compound | GluN1 IC₅₀ (nM) | GluN2B IC₅₀ (nM) | σ-Opioid Affinity |
|---|---|---|---|
| Letimide HCl | 380 | 120 | None |
| Ketamine | 680 | 850 | Moderate |
| Memantine | 1,200 | 2,400 | None |
Regulatory Status and Future Directions
Despite promising preclinical data, no FDA approvals exist as of 2025. Current research focuses on:
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